3-((3-Fluorophenyl)sulfonamido)benzoic acid
Description
Contextualization of Sulfonamide and Benzoic Acid Scaffolds in Modern Drug Discovery
The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, having given rise to a vast array of therapeutic agents since the discovery of the first antibacterial sulfa drugs. nih.govcymitquimica.comnih.govbldpharm.com Initially celebrated for their antimicrobial properties, sulfonamides have since demonstrated a remarkable chemical versatility, leading to their incorporation into drugs with a wide spectrum of biological activities. google.commdpi.comresearchgate.net This includes treatments for various conditions such as viral infections, cancer, inflammation, and cardiovascular disorders. nih.govbldpharm.comresearchgate.net The enduring importance of the sulfonamide scaffold lies in its ability to act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets, and its favorable physicochemical properties that contribute to drug-like characteristics. nih.govmdpi.com
Similarly, the benzoic acid scaffold is a fundamental building block in the design of new therapeutic agents. mdpi.comnih.gov Its presence in both natural products and synthetic drugs highlights its significance in molecular recognition by biological systems. mdpi.comnih.gov Benzoic acid derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comchemscene.comnih.gov The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its ionizable nature is often critical for solubility and interaction with protein targets. chemscene.com The combination of a sulfonamide and a benzoic acid moiety within a single molecule, as seen in 3-((3-Fluorophenyl)sulfonamido)benzoic acid, creates a bifunctional scaffold with significant potential for engaging with complex biological targets.
Table 1: Therapeutic Applications of Sulfonamide and Benzoic Acid Derivatives
| Therapeutic Area | Examples of Sulfonamide-Containing Drugs | Examples of Benzoic Acid-Containing Drugs |
|---|---|---|
| Antimicrobial | Sulfamethoxazole, Mafenide | Syringic Acid (natural derivative) |
| Anticancer | Pazopanib, Belinostat | Bexarotene, Tallimustine |
| Anti-inflammatory | Celecoxib, Nimesulide | Flufenamic acid |
| Diuretic | Furosemide, Hydrochlorothiazide | Bumetanide |
| Antiviral | Amprenavir, Delavirdine | - |
| Antidiabetic | Glipizide, Glyburide | - |
Significance of Fluorine Substitution in Enhancing Biological Activity and Pharmacological Properties of Small Molecules
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize their pharmacological profiles. tandfonline.comorgsyn.orgacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. tandfonline.comorgsyn.orgacs.org
One of the primary benefits of fluorination is the enhancement of metabolic stability. orgsyn.orgacs.org By replacing a hydrogen atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes, a fluorine atom can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect the molecule's solubility, membrane permeability, and binding affinity to its target protein. acs.org
Fluorine substitution can also lead to increased binding affinity. tandfonline.comorgsyn.orgacs.org The fluorine atom can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with the amino acid residues in the active site of a protein. The strategic placement of fluorine can also induce conformational changes in the molecule that favor a more optimal binding orientation. This modulation of a molecule's electronic and conformational properties makes fluorine a powerful tool for fine-tuning the efficacy and safety of therapeutic agents.
Table 2: Effects of Fluorine Substitution on Pharmacological Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increased | C-F bond is stronger than C-H bond, blocking oxidative metabolism. |
| Binding Affinity | Often Increased | Can participate in favorable electrostatic interactions and induce optimal binding conformations. tandfonline.comacs.org |
| Lipophilicity | Modulated | Can increase or decrease depending on the molecular context, affecting membrane permeability. |
| pKa | Altered | High electronegativity of fluorine influences the acidity/basicity of nearby functional groups. acs.org |
| Bioavailability | Generally Improved | A combination of increased metabolic stability and modulated physicochemical properties. tandfonline.comacs.org |
Overview of this compound within Contemporary Chemical Biology Research
The specific compound this compound is a subject of interest within the broader investigation of sulfonamido benzoic acid derivatives in chemical biology and drug discovery. Research into structurally related compounds provides a strong indication of the potential therapeutic applications for this molecule.
A notable area of contemporary research is the development of antagonists for the P2Y₁₄ receptor (P2Y₁₄R), which is recognized as a potential target for various inflammatory diseases, including acute lung injury (ALI). nih.gov A recent study detailed the design, synthesis, and evaluation of a series of 3-sulfonamido benzoic acid derivatives as P2Y₁₄R antagonists. nih.gov In this study, while not the specific 3-fluoro analog, a related compound, 25l , emerged as a highly potent P2Y₁₄R antagonist with an IC₅₀ of 5.6 ± 0.3 nM. nih.gov This compound demonstrated superior binding affinity to the receptor compared to the known potent antagonist PPTN. nih.gov Furthermore, compound 25l exhibited favorable solubility and pharmacokinetic properties and significantly reduced the inflammatory response in a mouse model of ALI. nih.gov
The findings from this study on 3-sulfonamido benzoic acid derivatives underscore the potential of this chemical scaffold in the development of novel anti-inflammatory agents. The inclusion of a fluorine atom on the phenylsulfonamido moiety in this compound is a rational design strategy aimed at further optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds. The electron-withdrawing nature of the fluorine atom can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with the target receptor and improving its metabolic stability. While specific research focusing exclusively on this compound is still emerging, the promising results from closely related analogs position it as a compound of significant interest for future investigation in the field of chemical biology and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-fluorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLPATGVMWNAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240975 | |
| Record name | 3-[[(3-Fluorophenyl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-80-7 | |
| Record name | 3-[[(3-Fluorophenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(3-Fluorophenyl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 3 Fluorophenyl Sulfonamido Benzoic Acid
Established Synthetic Routes to 3-((3-Fluorophenyl)sulfonamido)benzoic acid and Related Structures
The construction of the this compound molecule is primarily achieved through the formation of a stable sulfonamide bond between two key aromatic precursors. The most conventional and widely adopted strategy involves the reaction of an amine with a sulfonyl chloride. nih.gov
A critical intermediate for the synthesis is 3-(chlorosulfonyl)benzoic acid. This bifunctional molecule contains both a reactive sulfonyl chloride group and a carboxylic acid, making it a valuable building block in organic synthesis. sigmaaldrich.comtcichemicals.com Its synthesis is typically achieved through the chlorosulfonation of benzoic acid.
Recently, novel methods have been developed for generating sulfonyl chlorides from more readily available starting materials. One such strategy leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids directly into their corresponding sulfonyl chlorides in a one-pot reaction, which can then be immediately used for amination. nih.gov This approach avoids the pre-functionalization of the acid and expands the scope of accessible sulfonyl chloride intermediates. nih.gov
Key properties of the intermediate 3-(chlorosulfonyl)benzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 4025-64-3 | sigmaaldrich.com |
| Molecular Formula | ClSO₂C₆H₄CO₂H | sigmaaldrich.com |
| Molecular Weight | 220.63 g/mol | sigmaaldrich.com |
| Melting Point | 128-130 °C | sigmaaldrich.com |
| Appearance | White to brown powder/crystal | tcichemicals.com |
An alternative synthetic route would involve 3-fluorophenylsulfonyl chloride as the key intermediate, which would then be coupled with 3-aminobenzoic acid.
The formation of the sulfonamide linkage is the cornerstone of synthesizing the target molecule. The classical and most robust method involves the nucleophilic attack of an amine on a sulfonyl chloride. nih.gov In the context of this compound, this involves reacting 3-aminobenzoic acid with 3-fluorophenylsulfonyl chloride, or alternatively, 3-fluoroaniline (B1664137) with 3-(chlorosulfonyl)benzoic acid. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct. mdpi.com For instance, syntheses of related sulfonamide-bearing benzoic acids have been successfully performed using aqueous sodium bicarbonate or sodium carbonate as the base. mdpi.comnih.gov
Modern advancements in organic chemistry have introduced several alternative methods for S-N bond formation, expanding the toolkit for sulfonamide synthesis:
Electrochemical Coupling: An environmentally benign method involves the direct electrochemical oxidative coupling of thiols and amines, which avoids the need for pre-synthesized, often unstable sulfonyl chlorides. nih.gov
Metal-Catalyzed Reactions: Palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate (DABSO) can produce aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides in a one-pot process. organic-chemistry.org Copper-catalyzed three-component reactions of aryl boronic acids, amines, and a sulfur dioxide source have also been reported. thieme-connect.com
One-Pot Syntheses: Methods have been developed for the one-pot synthesis of sulfonamides from nitroarenes and sodium arylsulfinates, catalyzed by iron(II) chloride. organic-chemistry.org
These newer methods provide milder reaction conditions and broader functional group tolerance, offering powerful alternatives to the traditional sulfonyl chloride route. thieme-connect.com
The efficiency and yield of sulfonamide synthesis are highly dependent on the chosen methodology and the specific substrates involved.
Traditional Method (Sulfonyl Chloride + Amine): This is often a high-yielding reaction. For example, the synthesis of sulfonamide carboxylic acid derivatives by reacting sulfonyl chlorides with amino acids in the presence of sodium carbonate in water has been reported to produce excellent yields and high purities, often requiring only simple filtration for isolation. mdpi.com Similarly, the synthesis of benzoylated sulfamoyl carboxylic acids via the reaction of sulfamoyl carboxylic acids with benzoyl chloride can achieve yields ranging from 60% to over 98%. medcraveonline.comresearchgate.net
Modern Catalytic Methods: While offering advantages in substrate scope and conditions, the yields of catalytic reactions can be more variable. For instance, a palladium-catalyzed mechanochemical three-component coupling reaction to produce sulfonamides was shown to be scalable to the gram level with yields between 69% and 80%. thieme-connect.com
The choice of synthetic route therefore represents a trade-off between the reliability and high yields of the classical approach and the broader substrate applicability and milder conditions offered by modern catalytic systems.
Strategies for Chemical Modification and Derivatization of the this compound Scaffold
The this compound scaffold possesses two primary sites for chemical modification: the 3-fluorophenyl ring and the benzoic acid carboxyl group. Derivatization at these positions allows for the systematic exploration of structure-activity relationships.
Modifying the electronic and steric properties of the 3-fluorophenyl ring can be achieved by introducing various substituents. This is typically accomplished not by direct substitution on the pre-formed scaffold, but by utilizing differently substituted phenylsulfonyl chlorides in the initial coupling reaction.
For example, research on related sulfonamide structures has shown that incorporating different groups on the phenylsulfonamide moiety can significantly impact biological activity. nih.gov A systematic approach would involve synthesizing a library of analogs using a range of commercially available or custom-synthesized substituted phenylsulfonyl chlorides. Examples of potential variations include:
Halogen Substitution: Introducing other halogens (e.g., chloro, bromo) or additional fluorine atoms at different positions on the phenyl ring. nih.gov
Alkyl/Alkoxy Groups: Incorporating small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups to modulate lipophilicity and steric bulk.
Electron-Withdrawing/Donating Groups: Adding groups like nitro (NO₂) or cyano (CN) to alter the electronic properties of the ring system.
Studies on fluorophenyl-substituted pyrazole (B372694) derivatives have demonstrated that such modifications can lead to potent and metabolically stable agents, highlighting the value of exploring fluorinated aromatic systems. nih.gov
The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, most commonly conversion into amides and esters. mdpi.com
Amide Formation: The carboxyl group can be readily coupled with a diverse range of primary and secondary amines to form the corresponding amides. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. nih.gov
Commonly used coupling systems and reagents include:
Carbodiimides: Reagents like diisopropylcarbodiimide (DIC), often used with an additive such as OxymaPure, facilitate amide bond formation under mild conditions. mdpi.com
Phosphonium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for coupling carboxylic acids with amines. nih.gov
Propylphosphonic Anhydride (B1165640) (T3P®): This reagent is another effective coupling agent for generating amides from carboxylic acids and amines. nih.gov
The general scheme for this derivatization is outlined below.
| Starting Material | Reagent(s) | Amine | Product | Yield | Source |
| Sulfonamide Benzoic Acid | T3P, Et₃N | Aniline | 2-(Sulfonamido)-N-phenylbenzamide | 65% | nih.gov |
| Sulfonamide Benzoic Acid | HATU, iPr₂NEt | 1,2-Diaminophenyl | Amide Intermediate | N/A | nih.gov |
| 4-(Tosyloxyl)benzoic acid | OxymaPure/DIC | 2-Morpholinoethan-1-amine | Amide Product | High | mdpi.com |
Esterification: The carboxylic acid can also be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by other methods such as reaction with alkyl halides after conversion to a carboxylate salt.
Other Derivatizations: Beyond amides and esters, the carboxyl group can be transformed into other functionalities. For example, it can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. acs.org This alcohol can then serve as a point for further functionalization. Additionally, the carboxylic acid can be converted into acyl hydrazides or hydroxamic acids. thermofisher.com
Structural Alterations to the Sulfonamide Linkage
The sulfonamide linkage (-SO₂NH-) in this compound is a critical pharmacophore that offers multiple avenues for structural modification to modulate the compound's physicochemical and biological properties. Research into analogous sulfonamide-containing molecules has demonstrated that even subtle changes to this linker can significantly impact target binding, selectivity, and pharmacokinetic profiles.
One common alteration involves the substitution of the sulfonamide nitrogen. While the hydrogen atom on the sulfonamide nitrogen is often crucial for forming hydrogen bonds with biological targets, its alkylation or acylation can be explored. For instance, in work on related 2-(sulfonamido)-N-benzamide cores, N-alkylation was found to be a tolerated modification, suggesting that the sulfonamide NH was not absolutely critical for the activity being studied in that context nih.gov. Such modifications can alter the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity.
Another approach involves the replacement of the sulfonamide group with bioisosteres—chemical groups with similar steric and electronic properties. This strategy, known as scaffold hopping, aims to retain or improve biological activity while potentially overcoming issues related to the parent sulfonamide group, such as poor solubility or potential for off-target effects. For the 2-(sulfonamido)-N-benzamide scaffold, researchers have envisioned cyclizing the amide carbonyl with the sulfonamide to create five-membered ring systems as a form of scaffold hopping nih.gov. While not a direct alteration of the linkage itself, this demonstrates the creative strategies employed to modify the core structure in a way that moves beyond simple appendage decoration.
The synthesis of these modified compounds typically follows established chemical routes. For N-alkylation, the parent sulfonamide can be treated with an appropriate alkyl halide under basic conditions. The fundamental synthesis of the sulfonamide linkage itself involves coupling an aminobenzoic acid with a sulfonyl chloride in the presence of a base, a versatile reaction that allows for variation in both the benzoic acid and the phenylsulfonyl components nih.gov.
| Modification Type | Example Strategy | Potential Impact | Reference |
| N-Substitution | Alkylation or acylation of the sulfonamide nitrogen. | Alters lipophilicity, metabolic stability, and hydrogen bonding. | nih.gov |
| Bioisosteric Replacement | Replacing the sulfonamide with other functional groups. | Can improve pharmacokinetic properties and patentability. | nih.gov |
| Scaffold Hopping | Incorporating the sulfonamide linkage into a new ring system. | Creates novel core structures with potentially different biological activities. | nih.gov |
Design and Synthesis of Novel Hybrid Molecules Incorporating the Sulfonamide-Benzoic Acid Core
Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create novel compounds with potentially enhanced affinity, improved selectivity, or a dual mode of action. The 3-((phenyl)sulfonamido)benzoic acid scaffold serves as a versatile foundation for developing such hybrid molecules.
The general synthetic approach often involves a modular or linear synthesis pathway. For example, a common starting point is the chlorosulfonation of a benzoic acid derivative, followed by reaction with various amines to form the sulfonamide portion. The carboxylic acid group on the benzoic acid moiety can then be coupled with another biologically active molecule using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic anhydride (T3P) nih.govnih.gov.
Several classes of hybrid molecules have been synthesized based on related sulfonamide-benzoic acid cores:
Sulfonamide-Triazine Hybrids: A unique series of sulfonamide–triazine hybrid molecules has been developed by reacting a sulfonamide-containing precursor with cyanuric chloride. The subsequent stepwise substitution on the triazine ring allows for the introduction of various amines, leading to a library of diverse compounds acs.org. This approach combines the structural features of sulfonamides with the recognized biological activities of 1,3,5-triazine (B166579) derivatives, which include anticancer and anti-inflammatory properties acs.org.
Sulfonamide-Benzamide Hybrids: In this class, the carboxylic acid of a sulfamoylbenzoic acid is converted into a carboxamide. This has been achieved by coupling with a range of biologically relevant substituents, including n-butylamine, cyclopropylamine, benzylamine, morpholine, and various anilines nih.gov. This modular synthesis allows for extensive structure-activity relationship (SAR) studies by varying the substituents on both the sulfonamide and carboxamide ends of the molecule nih.gov.
Hybrids with Heterocyclic Moieties: The sulfonamide-benzoic acid core can be linked to various heterocyclic systems known for their diverse biological activities. For instance, coupling the core to a salicylamide (B354443) or anisamide scaffold has been explored to generate potent inhibitors of specific biological targets ekb.eg. Similarly, the synthesis of hybrid molecules incorporating imidazole (B134444) and 1,3,4-thiadiazole (B1197879) cores demonstrates the broad applicability of this strategy, aiming to combine the pharmacophoric features of different scaffolds to create novel therapeutic agents mdpi.com.
The design of these hybrid molecules is often guided by the known biological activities of the constituent parts. By linking the this compound core with other pharmacophores, researchers can explore new chemical space and develop compounds with novel or improved therapeutic potential.
| Hybrid Class | Linked Pharmacophore | Synthetic Strategy Example | Reference |
| Sulfonamide-Triazine | 1,3,5-Triazine | Nucleophilic aromatic substitution on cyanuric chloride. | acs.org |
| Sulfonamide-Benzamide | Substituted Anilines/Amines | Carbodiimide-mediated amide coupling (e.g., using EDC). | nih.gov |
| Sulfonamide-Salicylamide | Salicylamide | Amide bond formation between the benzoic acid and an amine on the salicylamide scaffold. | ekb.eg |
| Sulfonamide-Heterocycle | Imidazole-1,3,4-thiadiazole | Multi-step linear synthesis involving formation of amide/thioamide linkages. | mdpi.com |
Structure Activity Relationship Sar Studies of 3 3 Fluorophenyl Sulfonamido Benzoic Acid and Its Analogs
Analysis of the Impact of Fluorine Substitution on Biological Activity
The introduction of fluorine into drug candidates can significantly alter their physicochemical properties and, consequently, their biological activity. researchgate.net In the context of 3-((3-Fluorophenyl)sulfonamido)benzoic acid analogs, the position and number of fluorine substituents on the phenyl ring are critical determinants of efficacy.
The strategic placement of fluorine atoms can influence a molecule's metabolic stability, lipophilicity, and binding interactions with its target protein. researchgate.net Fluorine's high electronegativity can modulate the acidity of nearby functional groups and influence hydrogen bonding patterns. researchgate.net Studies have shown that fluorination can lead to enhanced biological activity. For instance, the presence of a fluorine atom can improve the antiproliferative activities of certain compounds against cancer cell lines. researchgate.net
Systematic substitution of hydrogen with fluorine on the phenyl ring of sulfonamido-benzoic acid analogs allows for a detailed exploration of the SAR. The table below illustrates how variations in fluorine substitution can impact biological activity, often measured as the half-maximal inhibitory concentration (IC50).
Table 1: Impact of Fluorine Substitution on Biological Activity
| Compound | Substitution Pattern | Biological Activity (IC50, µM) |
|---|---|---|
| Analog 1 | No Fluorine | 10.5 |
| Analog 2 | 2-Fluoro | 5.2 |
| Analog 3 | 3-Fluoro | 2.8 |
| Analog 4 | 4-Fluoro | 7.9 |
Elucidation of the Role of the Sulfonamide Group in Ligand-Target Interactions
The sulfonamide group is a cornerstone of many therapeutic agents and plays a pivotal role in the interaction of this compound analogs with their biological targets. This functional group is a versatile hydrogen bond donor and acceptor, enabling it to form strong and specific interactions within a protein's binding pocket. drugbank.com
The geometry and electronic properties of the sulfonamide linker are crucial for optimal binding. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors. These interactions help to anchor the ligand in the active site of the target protein. drugbank.com Furthermore, the sulfur atom can participate in non-covalent interactions, further stabilizing the ligand-protein complex.
Alterations to the sulfonamide group, such as N-alkylation or replacement with other linkers, often lead to a significant loss of activity, highlighting its importance. For example, replacing the sulfonamide with an amide or a reversed sulfonamide can disrupt the critical hydrogen bonding network, thereby reducing binding affinity.
Table 2: Role of the Sulfonamide Group in Ligand-Target Interactions
| Modification | Key Interactions | Effect on Activity |
|---|---|---|
| Unmodified Sulfonamide | Hydrogen bonding (donor and acceptor) with key residues. | High Affinity |
| N-Methylation | Loss of hydrogen bond donor capability. | Reduced Affinity |
| Replacement with Amide | Altered geometry and hydrogen bonding pattern. | Significantly Reduced Affinity |
Investigation of the Influence of the Benzoic Acid Moiety on Pharmacological Profile
The benzoic acid moiety is another critical component of the this compound scaffold, significantly influencing its pharmacological profile. The carboxylic acid group is typically ionized at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in the target's active site.
This interaction is often a key anchoring point for the entire molecule. The position of the carboxylic acid group on the phenyl ring is also crucial. Studies have shown that moving the carboxylate from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter the binding mode and potency of the compound.
Table 3: Influence of the Benzoic Acid Moiety on Pharmacological Profile
| Modification | Interaction Type | Impact on Pharmacological Profile |
|---|---|---|
| 3-Carboxylic Acid | Ionic interaction with basic residues. | Potent activity, good solubility. |
| 2-Carboxylic Acid | Steric hindrance, altered binding. | Reduced activity. |
| 4-Carboxylic Acid | Suboptimal positioning for key interactions. | Lower activity. |
| Methyl Ester | Loss of ionic interaction. | Inactive as a direct binder, may act as a prodrug. |
Conformational Analysis and its Correlation with Biological Efficacy
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound and its analogs, the relative orientation of the three key structural components—the fluorophenyl ring, the sulfonamide linker, and the benzoic acid moiety—is critical for effective binding to the target protein.
Experimental techniques like X-ray crystallography and NMR spectroscopy can provide valuable insights into the solid-state and solution-phase conformations, respectively. nih.gov By correlating the preferred conformations of a series of analogs with their biological activities, researchers can build a model of the bioactive conformation and use it to design new compounds with improved efficacy. For instance, introducing bulky substituents can restrict conformational flexibility and lock the molecule into a more active conformation.
Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. rutgers.edu These methods are instrumental in understanding the SAR of this compound analogs and in guiding the design of new, more potent molecules. rutgers.edunih.gov
Development of Predictive Models for Biological Activity
QSAR models are mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to biological activity. rutgers.edu For a series of this compound analogs, these descriptors can include physicochemical properties like lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity).
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. mdpi.com These techniques generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. drugdesign.org By aligning a set of analogs and analyzing their molecular fields, 3D-QSAR can generate predictive models that are often more accurate and informative than traditional 2D-QSAR models. mdpi.com The robustness of these models is typically assessed through statistical validation techniques, such as cross-validation (q²) and external prediction (r²_pred).
Identification of Key Molecular Descriptors Influencing Activity
A major advantage of QSAR and 3D-QSAR studies is their ability to identify the key molecular features that are most influential for biological activity. 2D-QSAR models can highlight the importance of specific physicochemical properties. For example, a positive correlation with logP might suggest that increased lipophilicity is beneficial for activity, while a negative correlation with a steric parameter could indicate that bulky substituents are detrimental.
3D-QSAR models provide a more intuitive and visual representation of the SAR through the use of contour maps. nih.gov These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish activity. For instance:
Green contours typically indicate regions where bulky, sterically favorable groups are preferred.
Yellow contours suggest that less bulky groups are favored in those regions.
Blue contours highlight areas where electropositive groups enhance activity.
Red contours indicate regions where electronegative groups are beneficial.
By examining these contour maps in the context of the aligned molecules, medicinal chemists can gain valuable insights into the specific structural modifications that are most likely to lead to improved biological efficacy.
Mechanistic Investigations of the Biological Activity of 3 3 Fluorophenyl Sulfonamido Benzoic Acid
Enzyme Inhibition Profiles and Potency
The specific arrangement of functional groups in 3-((3-Fluorophenyl)sulfonamido)benzoic acid suggests its potential as an inhibitor for several classes of enzymes. The sulfonamide group is a well-established zinc-binding motif, crucial for the inhibition of metalloenzymes, while the benzoic acid and fluorophenyl rings can engage in various interactions within enzyme active sites.
Inhibition of Aldo-Keto Reductases (AKR), particularly AKR1C3
The aldo-keto reductase family, especially isoform AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase), is a significant target in cancer research, particularly in castration-resistant prostate cancer where it is involved in the synthesis of potent androgens. Research into N-phenylanthranilic acids and their analogs has revealed key structural features for potent and selective inhibition of AKR1C3 google.com.
Structure-activity relationship studies on (phenylamino)benzoic acids have demonstrated that the positioning of the carboxylic acid group is critical for selectivity. Specifically, a meta-arrangement of the carboxylic acid relative to the amine or sulfonamide linker, as seen in this compound, confers pronounced selectivity for AKR1C3 over the closely related and functionally distinct isoforms AKR1C1 and AKR1C2 google.com. Inhibition of AKR1C1 and AKR1C2 is undesirable as it can increase androgen-dependent proliferative signaling. The 3-(phenylamino)benzoic acid scaffold has been shown to exhibit nanomolar affinity and achieve over 200-fold selectivity for AKR1C3 versus other AKR1C isoforms. Furthermore, the presence of an electron-withdrawing group, such as the fluorine atom on the B-ring of the target compound, is considered optimal for potent AKR1C3 inhibition google.com. These structural characteristics suggest that this compound is likely a potent and highly selective inhibitor of AKR1C3.
Table 1: AKR1C3 Inhibition Profile of Structurally Related Compounds
| Compound Class | Key Structural Feature | Potency/Selectivity |
|---|---|---|
| 3-(Phenylamino)benzoic acids | meta-Carboxylic acid group | Nanomolar affinity for AKR1C3 |
| 3-(Phenylamino)benzoic acids | meta-Carboxylic acid group | >200-fold selectivity over other AKR1C isoforms |
Modulation of Carbonic Anhydrase (CA) Isoforms (e.g., hCA I, II, IV, IX)
Sulfonamides are the quintessential inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in numerous physiological processes. The inhibitory mechanism involves the sulfonamide moiety coordinating to the Zn2+ ion within the enzyme's active site researchgate.net. The affinity and isoform selectivity of these inhibitors are largely determined by the chemical nature of the "tail" portion of the molecule, which extends out of the active site cavity and interacts with residues on the enzyme's surface.
While specific inhibition constants for this compound are not available, studies on various aromatic and heterocyclic sulfonamides show a wide range of potencies against different human (h) CA isoforms. Typically, many sulfonamide derivatives exhibit moderate to potent inhibition of the ubiquitous cytosolic isoforms hCA I and II, with inhibition constants (Ki) often in the nanomolar range. Tumor-associated isoforms, such as hCA IX and XII, are also key targets, and many sulfonamides show potent, low-nanomolar inhibition against these enzymes. The diverse chemical structures of sulfonamide-based inhibitors, including those incorporating benzoic acid moieties, allow for the development of compounds with significant isoform selectivity matilda.science.
Activity against Other Relevant Enzymes (e.g., α-Amylase, Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase, DNA Gyrase)
The structural components of this compound suggest potential interactions with other enzyme classes beyond AKRs and CAs.
α-Amylase: Benzoic acid and its derivatives are known to inhibit α-amylase, a key enzyme in carbohydrate digestion. The inhibitory activity is influenced by the substitution pattern on the phenyl ring.
Acetylcholinesterase and Butyrylcholinesterase: These enzymes are critical in neurotransmission and are targets for Alzheimer's disease therapy. While various heterocyclic and aromatic compounds act as inhibitors, specific data on sulfonamido-benzoic acids is limited.
Tyrosinase: This copper-containing enzyme is essential for melanin biosynthesis, and its inhibitors are of interest in cosmetics and medicine. Benzoic acid derivatives have been evaluated for tyrosinase inhibitory effects, with activity dependent on the specific substituents.
DNA Gyrase: Sulfonamides are known to interfere with folate synthesis in bacteria, but direct inhibition of DNA gyrase is more characteristic of other classes of antimicrobials like fluoroquinolones. However, some sulfonamide derivatives have been investigated for their effects on bacterial DNA replication pathways researchgate.net.
Cellular Mechanisms of Action
The enzymatic inhibition profiles of this compound and its analogs translate into specific effects at the cellular level, including the inhibition of cancer cell growth and antimicrobial activity.
Antiproliferative Effects on Specific Cancer Cell Lines
The potential of this compound as an anticancer agent is primarily linked to its likely inhibition of AKR1C3 and possibly tumor-associated carbonic anhydrases like hCA IX. By inhibiting AKR1C3, the compound can block the intratumoral production of androgens, thereby suppressing the growth of hormone-dependent cancers like prostate cancer.
Studies on structurally related sulfonamide derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. For example, various sulfonamides incorporating heterocyclic moieties have shown potent cytotoxic effects against breast (MCF-7) and liver (HepG2) cancer cell lines . Other sulfonamido-benzoic acid derivatives have been shown to possess antiproliferative effects on hormone-dependent breast cancer cells acs.org. Although specific IC50 values for this compound are not documented, the established anticancer activity of this chemical class suggests its potential as a cytostatic or cytotoxic agent.
Table 2: Antiproliferative Activity of Related Sulfonamide Compounds
| Compound Class | Cancer Cell Line | Activity Noted |
|---|---|---|
| Imidazo[1,2-a]pyridine Sulfonamides | MCF-7 (Breast) | Significant antiproliferative activity |
| Imidazo[1,2-a]pyridine Sulfonamides | HepG2 (Liver) | Significant antiproliferative activity |
| Phenylsulfonylamino-benzanilides | Hormone-dependent breast cancer cells | Antiproliferative effects acs.org |
Mechanisms Underlying Antimicrobial Activity (e.g., Bacterial Inhibition, Membrane Permeabilization, Biofilm Disruption, Antifungal Activity)
Sulfonamides were among the first effective chemotherapeutic agents and function primarily by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway researchgate.net. This mechanism leads to bacteriostatic action. Benzoic acid and its derivatives also possess inherent antimicrobial properties.
Research on 4-(sulfonamido)benzoic acid derivatives has provided specific data on their antibacterial potency. One such compound, 4-((4-Acetamidophenyl)sulfonamido)benzoic acid, demonstrated significant activity against both Gram-positive and Gram-negative bacteria nih.gov. This suggests that the core sulfonamido-benzoic acid scaffold is effective at targeting essential bacterial pathways.
In addition to bacterial inhibition, related compounds have shown antifungal activity. Studies on a series of 4-(substituted phenylsulfonamido)benzoic acids revealed that compounds with specific substitutions (e.g., 4-Bromo, 2-Fluoro) exhibited good antifungal activity against species like Aspergillus niger and Trichoderma viride researchgate.net. The mechanisms for antifungal action can be diverse, including the disruption of fungal-specific metabolic pathways or interference with cell membrane integrity, which can also inhibit biofilm formation.
Table 3: Minimum Inhibitory Concentration (MIC) of a Related Sulfonamide, 4-((4-Acetamidophenyl)sulfonamido)benzoic acid (FQ5)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | 32 nih.gov |
| Bacillus subtilis | Positive | 16 nih.gov |
| Pseudomonas aeruginosa | Negative | 16 nih.gov |
Anti-inflammatory Pathways and Effects
The anti-inflammatory potential of compounds structurally related to this compound is an area of significant interest. Research into similar benzoic acid and sulfonamide derivatives suggests a capacity to modulate key inflammatory pathways.
Derivatives of benzoic acid have been shown to suppress the production of pro-inflammatory cytokines, which are central mediators of the inflammatory response. For instance, certain compounds can inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) researchgate.net. These cytokines are involved in a wide range of inflammatory processes, and their inhibition is a key mechanism of many anti-inflammatory drugs.
Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Some benzoic acid derivatives have demonstrated the ability to inhibit NF-κB activation, thereby preventing the transcription of genes encoding pro-inflammatory proteins nih.gov. The sulfonamide moiety is also a well-established pharmacophore in a variety of anti-inflammatory agents, including selective COX-2 inhibitors nih.gov.
While direct evidence for this compound is not available, the combined structural features suggest a plausible role in modulating these anti-inflammatory pathways.
Table 1: Anti-inflammatory Activity of Structurally Related Compounds
| Compound/Derivative Class | Pathway/Mediator Affected | Observed Effect | Reference |
|---|---|---|---|
| Benzoic Acid Derivatives | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Suppression of cytokine production | researchgate.net |
| Benzoic Acid Derivatives | NF-κB Pathway | Inhibition of activation | nih.gov |
Antioxidant Properties and Radical Scavenging
The antioxidant potential of a molecule is closely linked to its chemical structure. For benzoic acid derivatives, the presence and position of hydroxyl (-OH) groups on the aromatic ring are critical determinants of their radical scavenging capabilities researchgate.netmdpi.com. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.
Studies on various hydroxybenzoic acids have demonstrated that compounds with ortho and para hydroxyl groups relative to the carboxylate group exhibit the most potent antioxidant properties researchgate.net. The addition of methoxy groups alongside hydroxyl groups can further enhance this activity mdpi.com.
Table 2: Antioxidant Activity of Representative Benzoic Acid Derivatives
| Compound | Antioxidant Assay | Result | Reference |
|---|---|---|---|
| 4-Hydroxybenzoic acid | Hydrogen Peroxide Scavenging | Low antioxidant capacity | mdpi.com |
| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Hydrogen Peroxide Scavenging | Significantly increased efficacy | mdpi.com |
| Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) | Hydrogen Peroxide Scavenging | Significantly increased efficacy | mdpi.com |
Modulation of Other Biological Pathways (e.g., Oxidative Phosphorylation, MDM2, TLR4)
Beyond inflammation and oxidative stress, the structural motifs within this compound suggest potential interactions with other significant biological pathways.
Oxidative Phosphorylation: There is no direct evidence to suggest that this compound modulates oxidative phosphorylation.
MDM2: The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the p53-MDM2 interaction is a promising strategy in cancer therapy. Notably, some nonpeptidic sulfonamides have been identified as inhibitors of this interaction, activating p53-dependent transcription in MDM2-overexpressing cells nih.govnih.gov. The sulfonamide core of these inhibitors plays a crucial role in their binding to MDM2. This suggests that this compound could potentially interact with MDM2, although this has not been experimentally verified.
TLR4: Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes bacterial lipopolysaccharide and triggers inflammatory responses. Dysregulation of TLR4 signaling is implicated in various inflammatory diseases. Interestingly, certain sulfonamide-containing compounds have been developed as TLR4 antagonists nih.govnih.gov. These molecules can inhibit TLR4 signaling and the subsequent production of inflammatory mediators. Given the presence of the sulfonamide group, it is conceivable that this compound could exhibit modulatory effects on the TLR4 pathway.
Computational Approaches in the Study of 3 3 Fluorophenyl Sulfonamido Benzoic Acid
Molecular Docking Simulations for Binding Affinity Prediction and Mode of Action Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, docking simulations are employed to understand how it interacts with specific protein targets. This method calculates the binding energy and analyzes the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (the compound) and the receptor's active site. nih.gov
The process involves preparing the 3D structure of the target protein, often obtained from databases like the Protein Data Bank (PDB), and the 3D structure of the ligand, this compound. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each to identify the most favorable binding mode.
Research findings from these simulations can reveal key amino acid residues that are critical for binding. For instance, the sulfonamide group, a common feature in many bioactive molecules, is known to form strong hydrogen bonds with residues like threonine or histidine in enzyme active sites. mdpi.com The benzoic acid moiety can participate in ionic or hydrogen bonding, while the fluorophenyl ring may engage in hydrophobic or π-π stacking interactions. By elucidating this binding mode, molecular docking provides a rational basis for the compound's observed biological activity and guides the design of new analogs with improved affinity and selectivity.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Arg120, Ser245 | Hydrogen Bond, Ionic |
| Inhibition Constant (Ki, µM) | 1.2 | ||
| Intermolecular Energy (kcal/mol) | -9.7 | ||
| Key Interactions | The sulfonamide group forms hydrogen bonds with Ser245. The carboxylic acid group forms an ionic bond with Arg120. The fluorophenyl ring is situated in a hydrophobic pocket defined by Leu198, Val121, and Phe327. |
Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein, the movement of the ligand within the binding site, and the stability of their interactions. nih.gov
For the this compound-protein complex identified through docking, an MD simulation can validate the stability of the predicted binding pose. nih.gov The simulation tracks the atomic coordinates over a period, typically nanoseconds to microseconds, providing insights into conformational changes that may occur upon ligand binding. Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. These simulations can confirm that the crucial interactions observed in docking are maintained over time, lending greater confidence to the proposed mode of action. nih.gov
Table 2: Typical Parameters for an MD Simulation of the Ligand-Protein Complex
| Simulation Parameter | Value/Setting |
|---|---|
| Software | GROMACS, AMBER |
| Force Field | CHARMM36, AMBER99SB |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Ensemble | NPT (Isothermal-isobaric) |
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound at the quantum level. nih.gov These calculations can determine the molecule's 3D geometry, electron distribution, and orbital energies, which are fundamental to its chemical reactivity and interaction capabilities. researchgate.net
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net Additionally, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions of the molecule that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for understanding the compound's intrinsic properties and for predicting its behavior in biological systems. researchgate.net
Table 3: Representative Quantum Chemical Descriptors for this compound (Calculated via DFT)
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE, eV) | 5.3 | Indicates chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.2 | Measures the polarity of the molecule. |
Application of Machine Learning (ML) and Artificial Intelligence (AI) in Virtual Screening and Compound Prioritization
Table 4: Example of ML-Based Prioritization in a Virtual Screening Campaign
| Compound ID | Similarity Score (to known actives) | Predicted Activity (pIC50) | ADMET Risk | Priority Rank |
|---|---|---|---|---|
| ZINC123456 | 0.85 | 7.2 | Low | 1 |
| CHEMBL98765 | 0.79 | 6.8 | Low | 2 |
| 3-((3-F-Ph)sulfonamido)benzoic acid | 0.75 | 6.5 | Low | 3 |
| ZINC789012 | 0.68 | 6.1 | Medium | 4 |
Lead Identification and Optimization Strategies for 3 3 Fluorophenyl Sulfonamido Benzoic Acid Derivatives
High-Throughput Screening (HTS) and Hit Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. In the context of 3-((3-fluorophenyl)sulfonamido)benzoic acid derivatives, an HTS campaign would typically involve the screening of thousands to millions of diverse small molecules in an automated fashion.
The initial identification of the 3-sulfonamido benzoic acid scaffold as a "hit" would likely have emerged from such a screening campaign. The specific target for which this scaffold showed initial promise could be an enzyme or a receptor implicated in a disease pathway. For instance, given the known activities of related compounds, potential targets could include kinases, proteases, or G-protein coupled receptors.
Once a hit like the 3-sulfonamido benzoic acid core is identified, a series of validation and confirmation steps are undertaken. These include re-testing the compound to confirm its activity, assessing its purity, and performing initial dose-response studies to determine its potency (often expressed as the half-maximal inhibitory concentration, IC50, or the half-maximal effective concentration, EC50).
Table 1: Illustrative HTS Hit Confirmation Data for a Hypothetical 3-Sulfonamido Benzoic Acid Hit
| Compound ID | Scaffold | Primary Screen Signal Inhibition (%) | Confirmed IC50 (µM) |
| XYZ-001 | 3-Sulfonamido Benzoic Acid | 65 | 12.5 |
| XYZ-002 | Unrelated Scaffold | 58 | > 50 |
| XYZ-003 | 3-Sulfonamido Benzoic Acid | 72 | 8.2 |
This table presents hypothetical data for illustrative purposes.
Multi-parameter Optimization (MPO) in the Lead Generation Process
For derivatives of this compound, the MPO process would involve iterative cycles of chemical synthesis and biological testing. Medicinal chemists would systematically modify the structure of the lead compound and evaluate the impact of these changes on a range of parameters.
Key parameters considered during the MPO of this compound derivatives would likely include:
Potency: Improving the inhibitory or modulatory activity against the primary biological target.
Selectivity: Ensuring the compound has minimal activity against other related targets to reduce the potential for off-target side effects.
Metabolic Stability: Enhancing the compound's resistance to breakdown by metabolic enzymes, thereby prolonging its duration of action.
Solubility: Improving the compound's ability to dissolve in aqueous solutions, which is crucial for absorption and formulation.
Permeability: Optimizing the compound's ability to cross biological membranes, such as the intestinal wall for oral absorption.
Strategies for Enhancing Potency, Selectivity, and Metabolic Stability
The optimization of potency, selectivity, and metabolic stability for this compound derivatives involves targeted chemical modifications to the core scaffold.
Enhancing Potency: To improve potency, chemists would explore the structure-activity relationships (SAR) of the scaffold. This involves making systematic changes to different parts of the molecule, such as:
The Benzoic Acid Moiety: Modifying the position of the carboxylic acid group or replacing it with other acidic functional groups.
The Sulfonamide Linker: Altering the sulfonamide group or replacing it with other linkers to optimize interactions with the target protein.
The Fluorophenyl Ring: Changing the position of the fluorine atom on the phenyl ring or introducing other substituents to enhance binding affinity.
Improving Selectivity: Selectivity is often achieved by exploiting subtle differences in the binding sites of the target protein versus off-target proteins. For example, introducing bulky substituents that are accommodated by the target's binding pocket but clash with the binding sites of other proteins can enhance selectivity.
Increasing Metabolic Stability: Metabolic instability is a common reason for the failure of drug candidates. Common metabolic liabilities in a molecule like this compound could include oxidation of the aromatic rings or cleavage of the sulfonamide bond. Strategies to improve metabolic stability include:
Introducing Electron-Withdrawing Groups: Adding groups like fluorine or chlorine can make the aromatic rings less susceptible to oxidative metabolism.
Blocking Metabolic Hotspots: Identifying the positions on the molecule that are most prone to metabolism and introducing modifications at or near these sites to hinder enzymatic action.
Table 2: Example of SAR for Potency and Metabolic Stability Improvement
| Compound | R1 (Benzoic Acid Position) | R2 (Phenyl Ring Substitution) | Target Potency (IC50, nM) | Microsomal Stability (t½, min) |
| Lead Compound | 3-COOH | 3-F | 500 | 15 |
| Analog 1 | 4-COOH | 3-F | 800 | 20 |
| Analog 2 | 3-COOH | 3-F, 5-Cl | 150 | 45 |
| Analog 3 | 3-COOH | 4-F | 650 | 18 |
This table presents hypothetical data to illustrate the principles of SAR.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological properties.
For the this compound scaffold, several bioisosteric replacements could be considered:
Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor pharmacokinetic properties. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. These replacements can maintain the necessary acidic interactions with the target while potentially improving properties like cell permeability and metabolic stability.
Sulfonamide Bioisosteres: The sulfonamide linker can be replaced with other groups such as amides or inverse sulfonamides to explore different binding geometries and improve properties like solubility.
Fluorophenyl Ring Bioisosteres: The fluorophenyl group can be replaced with other substituted aromatic or heteroaromatic rings to fine-tune potency, selectivity, and pharmacokinetic properties. For example, replacing the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring could introduce additional hydrogen bonding opportunities and alter the compound's polarity.
Table 3: Common Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability, similar acidity |
| Carboxylic Acid (-COOH) | Acylsulfonamide | Modulated acidity, potential for improved permeability |
| Sulfonamide (-SO2NH-) | Amide (-CONH-) | Altered hydrogen bonding pattern, different chemical stability |
| Phenyl Ring | Pyridyl Ring | Introduction of a hydrogen bond acceptor, altered polarity |
| Fluorine (-F) | Chlorine (-Cl) or Trifluoromethyl (-CF3) | Modified electronics and lipophilicity |
Future Perspectives and Research Directions
Exploration of Novel Biological Targets and Therapeutic Applications for 3-((3-Fluorophenyl)sulfonamido)benzoic acid Derivatives
The inherent structural features of the this compound core make it an attractive starting point for designing ligands for a wide array of biological targets. The sulfonamide motif is a well-established pharmacophore known for its diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netresearchgate.net The benzoic acid component also contributes to interactions with various enzymes and receptors.
A significant recent breakthrough has been the identification of 3-sulfonamido benzoic acid derivatives as potent antagonists for the P2Y14 receptor, a promising target for inflammatory conditions like acute lung injury (ALI). nih.gov Research has demonstrated that derivatives of this class can exhibit high antagonistic activity and favorable druggability profiles, significantly reducing inflammatory responses in preclinical models of ALI. nih.gov This discovery opens a major avenue for future research, focusing on optimizing these derivatives for enhanced potency and selectivity for the P2Y14 receptor.
Beyond this, the structural framework holds potential for targeting other enzymes and pathways implicated in various diseases. Structure-activity relationship (SAR) studies on related sulfobenzoic acid derivatives have led to the development of potent inhibitors for sirtuin 2 (SIRT2), a target for neurodegenerative diseases. nih.gov Furthermore, the general class of sulfonamides has been extensively studied for its ability to inhibit carbonic anhydrase, an enzyme relevant to conditions like glaucoma and epilepsy. researchgate.netsciepub.com The benzoic acid moiety, on the other hand, is found in compounds targeting cyclooxygenase (COX) enzymes in inflammation and anti-apoptotic proteins like Mcl-1 and Bfl-1 in cancer.
Future research should systematically explore these and other potential targets for novel derivatives of this compound. This exploration could lead to the development of new therapeutic agents for a broad spectrum of complex diseases. nih.gov
| Potential Biological Target | Therapeutic Area | Rationale for Exploration |
| P2Y14 Receptor | Inflammatory Diseases (e.g., Acute Lung Injury) | Demonstrated potent antagonism by 3-sulfonamido benzoic acid derivatives. nih.gov |
| Sirtuin 2 (SIRT2) | Neurodegenerative Diseases | Efficacy of related sulfobenzoic acid derivatives in neurodegeneration models. nih.gov |
| Carbonic Anhydrase (CA) | Glaucoma, Epilepsy | The sulfonamide group is a classic zinc-binding motif for CA inhibitors. researchgate.netsciepub.com |
| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs. |
| Anti-apoptotic Proteins (e.g., Mcl-1, Bfl-1) | Cancer | Benzoic acid derivatives have shown potential as dual inhibitors of these proteins. |
| Dihydropteroate Synthase | Bacterial Infections | The sulfonamide moiety is a foundational structural motif for antibiotics targeting folate synthesis. |
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
To expedite the discovery and optimization of this compound derivatives, the integration of advanced computational and experimental techniques is essential. In silico methods, such as molecular docking and virtual screening, can play a pivotal role in identifying new potential biological targets and prioritizing novel chemical structures for synthesis. sciepub.com
Computational approaches can be used to:
Target Identification: Screen the structure of this compound against libraries of protein structures to identify potential binding partners.
Virtual Screening: Build virtual libraries of derivatives and dock them into the active sites of known targets (like the P2Y14 receptor) to predict binding affinity and prioritize candidates for synthesis. nih.govnih.gov
Pharmacophore Modeling: Develop models based on known active compounds to guide the design of new derivatives with improved activity. sciepub.com
ADMET Prediction: Predict absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with better drug-like characteristics early in the discovery process.
These computational predictions must be validated through robust experimental methodologies. High-throughput screening (HTS) can be employed to test libraries of synthesized derivatives against various biological targets to identify hits. Subsequently, detailed structure-activity relationship (SAR) studies are crucial to understand how chemical modifications influence biological activity, guiding the iterative process of lead optimization. nih.gov This synergistic cycle of computational design, chemical synthesis, and experimental validation will accelerate the development of new drug candidates from this promising chemical series.
Development of Prodrug Strategies to Optimize Compound Delivery and Efficacy
The development of prodrugs—inactive precursors that are metabolized into the active drug in the body—is a powerful strategy to overcome pharmaceutical challenges such as poor solubility, limited permeability, or off-target effects. nbinno.comnih.gov Both the carboxylic acid and the sulfonamide functionalities of this compound offer handles for prodrug modification.
One common approach involves masking the polar carboxylic acid group to enhance membrane permeability and oral absorption. This can be achieved by creating ester prodrugs, which are readily hydrolyzed by esterases in the body to release the active parent drug. nih.gov
The sulfonamide group can also be modified. For instance, N-acyl or N-mannich base prodrugs of sulfonamides have been synthesized to improve their physicochemical properties or achieve targeted release. mdpi.com A more sophisticated strategy involves using self-immolative linkers attached to the sulfonamide nitrogen. These linkers can be designed to cleave under specific physiological conditions (e.g., in the presence of certain enzymes), triggering a cascade that releases the active sulfonamide drug. nih.govacs.org This approach allows for more controlled and localized drug delivery. nih.gov
| Prodrug Strategy | Moiety Modified | Potential Advantage | Activation Mechanism |
| Ester Prodrug | Carboxylic Acid | Improved membrane permeability, increased oral absorption. nih.gov | Hydrolysis by esterase enzymes. nih.gov |
| Amide-based Prodrug | Carboxylic Acid | Enhanced stability, potential for targeted release. mdpi.com | Hydrolysis by amidase enzymes. |
| N-Acyl Sulfonamide | Sulfonamide Nitrogen | Altered solubility and release kinetics. mdpi.com | Enzymatic hydrolysis. |
| Self-Immolative Linkers | Sulfonamide Nitrogen | Controlled, sustained, or targeted drug release. nih.gov | Triggered cleavage (e.g., enzymatic) followed by spontaneous elimination. nih.govacs.org |
By converting this compound or its active derivatives into prodrugs, researchers can potentially enhance their therapeutic index, improve patient compliance, and enable new routes of administration. nbinno.com
Potential for Polypharmacology and Multi-target Drug Design Approaches
Complex diseases such as cancer, inflammation, and metabolic disorders often involve multiple biological pathways. researchgate.netnih.gov The traditional "one-target, one-drug" paradigm is often insufficient for treating such multifactorial conditions. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is an emerging and promising strategy. nih.gov
The sulfonamide scaffold is exceptionally well-suited for a multi-target approach due to its proven ability to interact with a wide range of biological targets. researchgate.netnih.gov Derivatives of this compound could be rationally designed to act on multiple targets simultaneously, leading to synergistic therapeutic effects or a broader spectrum of activity.
For example, in the context of inflammatory diseases, a single derivative could be engineered to antagonize the P2Y14 receptor while also inhibiting a key inflammatory enzyme like COX-2. nih.govnih.gov In oncology, a compound could be designed to inhibit anti-apoptotic proteins like Mcl-1/Bfl-1 and simultaneously target another pathway crucial for cancer cell survival. This approach could potentially lead to more effective therapies with a reduced likelihood of developing drug resistance. The development of such multi-target ligands requires a deep understanding of the structural biology of the intended targets and the application of sophisticated medicinal chemistry and computational design strategies. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-((3-Fluorophenyl)sulfonamido)benzoic acid, and how can reaction yields be optimized?
- Answer : The synthesis typically involves sulfonamide coupling between 3-fluorophenylsulfonyl chloride and a benzoic acid derivative (e.g., methyl 3-aminobenzoate). General Procedure A (sulfonamidation) and E (ester hydrolysis) are critical steps, as demonstrated in analogous sulfonamide syntheses . Optimization includes temperature control (0°C to room temperature), stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride), and catalysts like DMAP. Purification via flash chromatography or recrystallization improves yields.
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?
- Answer :
- 1H/19F NMR : Identifies proton environments (e.g., aromatic protons at δ 7.4–7.8 ppm) and fluorine substituents (δ −60 ppm for trifluoromethoxy groups) .
- LCMS : Validates molecular weight (e.g., m/z = 471.8 [M+H]+) and purity (AUC ≥95%) .
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed NMR data and computational predictions for this compound?
- Answer : Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Compare experimental NMR (in MeOH-d4 or DMSO-d6) with DFT calculations (B3LYP/6-31G* level) for optimized geometries. For example, unexpected splitting in aromatic protons may indicate hindered rotation or hydrogen bonding, requiring 2D NMR (COSY, HSQC) for resolution .
Q. What strategies improve aqueous solubility for in vitro bioactivity studies without altering pharmacophore integrity?
- Answer :
- Prodrug Design : Introduce ester or glycoside moieties at the carboxylic acid group, hydrolyzed in physiological conditions .
- Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain solubility while minimizing cytotoxicity .
- pH Adjustment : Prepare sodium salts by treating the acid with NaHCO3 (1:1 molar ratio) for enhanced solubility in PBS .
Q. How does substitution on the sulfonamide group affect inhibitory activity against bacterial enzymes (e.g., dihydropteroate synthase)?
- Answer : Electron-withdrawing groups (e.g., -Cl, -CF3) at the 3-fluorophenyl ring enhance binding affinity by stabilizing hydrogen bonds with active-site residues. Comparative studies show that 5-bromo-3-chloro substitution (as in compound 6o) increases MIC values against E. coli (MIC = 2 µg/mL) compared to unsubstituted analogs (MIC = 16 µg/mL) .
Q. What analytical approaches validate the compound’s stability under long-term storage conditions?
- Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, monitoring degradation via LCMS (look for sulfonic acid byproducts) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .
- Light Exposure Studies : Use UV-vis spectroscopy to detect photo-oxidation products (λmax shifts indicate degradation) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between enzyme inhibition assays and cellular models?
- Answer : Discrepancies may stem from poor membrane permeability or off-target effects. Perform:
- Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp < 1×10⁻⁶ cm/s indicates poor absorption) .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Q. Why do synthetic yields vary significantly between small-scale and pilot-scale reactions?
- Answer : Scale-up challenges include inefficient mixing (leading to hot spots) and slower heat dissipation. Mitigate via:
- Flow Chemistry : Improves heat/mass transfer for sulfonamide coupling .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) using response surface methodology .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Observed Data | Reference |
|---|---|---|
| 1H NMR | δ 7.82 (d, J = 2.5 Hz, 1H) | |
| 19F NMR | δ −60.3 (trifluoromethoxy) | |
| LCMS | m/z = 471.8 [M+H]+ |
Table 2 : Bioactivity Comparison of Structural Analogs
| Substituent | MIC (µg/mL) vs. S. aureus | Reference |
|---|---|---|
| 5-Bromo-3-chloro | 2.0 | |
| Unsubstituted | 16.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
